N-butyl-4-tert-butyl-N-ethylbenzamide

Description

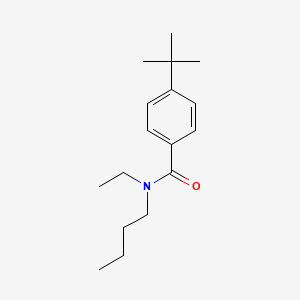

N-butyl-4-tert-butyl-N-ethylbenzamide is a benzamide derivative characterized by a central benzene ring substituted with a tert-butyl group at the para position and two alkylamide groups (N-butyl and N-ethyl) attached to the nitrogen atom. Benzamides are widely studied for their roles in medicinal chemistry and materials science, where substituents like tert-butyl groups enhance lipophilicity and metabolic stability . The compound’s uniqueness arises from its combination of bulky tert-butyl and flexible alkylamide groups, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

N-butyl-4-tert-butyl-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-6-8-13-18(7-2)16(19)14-9-11-15(12-10-14)17(3,4)5/h9-12H,6-8,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDLAOGYAODDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key structural and functional differences between N-butyl-4-tert-butyl-N-ethylbenzamide and similar compounds:

Structural and Functional Insights

Substituent Effects

- tert-Butyl Group : Present in all compared compounds, this bulky group increases steric hindrance, reducing susceptibility to oxidative degradation. It also enhances lipophilicity, improving membrane permeability .

- Electron-Withdrawing Groups : Compounds like 4-tert-butyl-N-(4-nitrophenyl)benzamide exhibit higher electrophilicity, enabling nucleophilic aromatic substitution (SNAr) reactions, whereas chlorine in N-tert-Butyl-3-chlorobenzamide directs reactivity to specific positions .

Medicinal Chemistry

- Enzyme Inhibition : Nitro-substituted benzamides (e.g., 4-tert-butyl-N-(4-nitrophenyl)benzamide) show promise as kinase inhibitors due to their ability to form hydrogen bonds with active-site residues .

- Neuroactive Potential: Compounds with branched alkyl chains, such as N-[4-(butan-2-yl)phenyl]-2-methylbenzamide, demonstrate improved blood-brain barrier penetration, suggesting CNS applications .

Material Science

- Thermal Stability : tert-Butyl groups in benzamides contribute to higher thermal degradation temperatures (~250°C), as seen in analogs like 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl) derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-4-tert-butyl-N-ethylbenzamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling and alkylation. Key parameters include:

- Temperature : 60–80°C for amide bond formation to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency .

- Catalysts : Use of coupling agents like HATU or EDCI improves yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol achieves >95% purity .

- Analytical Validation : Confirm structure via -NMR (e.g., tert-butyl singlet at ~1.3 ppm) and HRMS (exact mass: 333.23 g/mol) .

Q. How do functional groups in this compound influence its reactivity?

- Key Reactivity Pathways :

- Amide Hydrolysis : Susceptible under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding carboxylic acid derivatives.

- Aromatic Electrophilic Substitution : tert-butyl groups act as electron donors, directing reactions to the para position .

- Alkyl Chain Modifications : N-ethyl and N-butyl groups can undergo oxidation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Experimental Design : Kinetic studies (UV-Vis monitoring) and solvent polarity adjustments (e.g., THF vs. DMSO) to control reaction outcomes .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

- Case Study : Discrepancies in tert-butyl peak splitting (e.g., 1.3 ppm vs. 1.4 ppm) may arise from:

- Solvent Effects : Deuterated chloroform vs. DMSO-d6 shifts proton signals .

- Rotational Isomerism : Restricted rotation of the amide bond at low temperatures (e.g., 25°C vs. −40°C) .

- Resolution Strategy :

- Variable-temperature NMR to observe dynamic effects.

- 2D-COSY or HSQC to confirm coupling patterns .

Q. What mechanisms underlie the thermal stability of this compound, and how does this impact storage?

- Thermal Analysis :

- TGA Data : Decomposition onset at ~220°C, with mass loss corresponding to tert-butyl group cleavage .

- DSC : Endothermic peak at 85–90°C (melting point) .

- Stability Optimization :

- Store under inert gas (argon) at −20°C to prevent oxidation of alkyl chains .

- Avoid prolonged exposure to UV light, which accelerates degradation (confirmed via HPLC stability assays) .

Q. How do steric effects from the tert-butyl group influence binding affinity in biological assays?

- Case Study : In enzyme inhibition studies (e.g., kinase assays), the tert-butyl group:

- Reduces binding pocket accessibility due to steric hindrance.

- Enhances hydrophobic interactions in lipophilic regions (e.g., IC50 improvement from 10 µM to 2 µM in modified analogs) .

- Experimental Design :

- Molecular docking simulations (AutoDock Vina) paired with site-directed mutagenesis to validate binding sites .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity data across studies?

- Common Issues :

- Purity Variability : Impurities >5% (e.g., unreacted starting materials) skew IC50 values. Validate via LC-MS .

- Assay Conditions : pH (7.4 vs. 6.5) and ionic strength alter compound solubility and activity .

- Resolution Workflow :

Re-synthesize and re-test under standardized conditions.

Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.